5-ethyl-1-methylpiperazin-2-one
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Overview
Description
5-Ethyl-1-methylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry. This compound is characterized by the presence of an ethyl group and a methyl group attached to the piperazine ring, making it a unique entity with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is known for its efficiency and high yield. Another common approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of the piperazine ring in a single step .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic displacement of cyclic sulfamidates derived from amino acids .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Ethyl-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as a receptor modulator, altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
- 1-Ethyl-3-methylpiperazin-2-one
- 3-Isopropyl-1-methylpiperazin-2-one
- 1,3-Dimethylpiperazin-2-one
Uniqueness: 5-Ethyl-1-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
5-Ethyl-1-methylpiperazin-2-one is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's pharmacological profile, including its receptor interactions, therapeutic applications, and associated case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₄N₂O
- CAS Number : 2
- IUPAC Name : (S)-5-Ethyl-1-methylpiperazin-2-one
The compound's structure allows for various interactions with biological targets, influencing its pharmacological effects.
Receptor Binding Affinity
Research indicates that this compound may interact with several neurotransmitter receptors, which are crucial for its biological activity. The binding affinity to specific receptors can determine the compound's efficacy and potential therapeutic uses.
Receptor | Binding Affinity (Ki, nM) |
---|---|
CB1 Receptor | Data not available |
CB2 Receptor | Data not available |
While specific binding data for this compound is limited, studies on related piperazine derivatives suggest a potential for interaction with cannabinoid receptors, which could mediate effects such as analgesia or anxiolytic properties.
Pharmacological Effects
The pharmacological effects of this compound may include:
- CNS Activity : Similar compounds have shown central nervous system (CNS) depressant effects, which could lead to sedation or anxiolysis.
- Potential Therapeutic Uses : Due to its structural similarity to known psychoactive substances, it may have applications in treating anxiety disorders or as an analgesic.
Case Studies and Clinical Findings
A review of clinical cases involving novel psychoactive substances (NPS) highlighted adverse effects associated with compounds structurally similar to this compound. Reports indicated symptoms such as:
- Euphoria
- Impaired motor function
- Drowsiness
- Potential for overdose leading to severe health consequences
These findings emphasize the need for careful monitoring and further research into the safety profile of this compound.
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of piperazine derivatives. Key findings include:
- Metabolism : Piperazine derivatives often undergo extensive hepatic metabolism, which can influence their bioavailability and duration of action.
- Toxicology : The potential for toxicity is a concern; compounds with similar structures have been linked to severe health outcomes in overdose situations.
Properties
CAS No. |
1000577-07-0 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-ethyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
QLFQFGAIOKXHLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=O)CN1)C |
Purity |
95 |
Origin of Product |
United States |
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